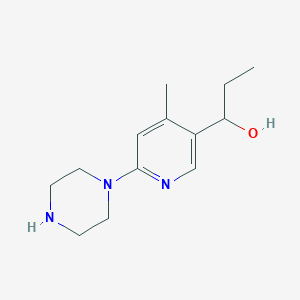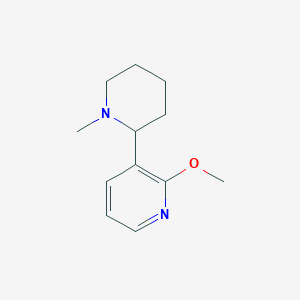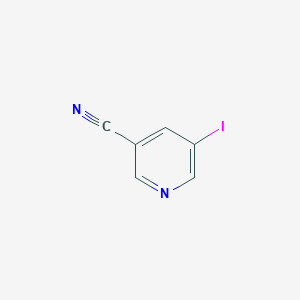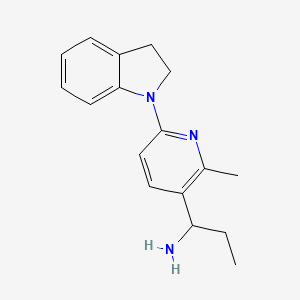![molecular formula C7H4Cl2N2O B11811472 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with chlorine atoms at the 5 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the chlorination of pyrrolo[2,3-c]pyridine. One common method includes reacting pyrrolo[2,3-c]pyridine with thionyl chloride in an appropriate solvent, followed by hydrogenation under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alkoxides replace the chlorine atoms.
Oxidation Reactions: It can undergo oxidation reactions to introduce hydroxyl or other functional groups.
Reduction Reactions: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as sodium hydroxide or hydrogen peroxide are commonly used.
Reduction: Hydrogenation reactions often employ catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-c]pyridine derivative .
Applications De Recherche Scientifique
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine, 5,7-dichloro-2,3-dimethyl-: This compound shares a similar core structure but has additional methyl groups at the 2 and 3 positions.
5,7-Dichloro-6-azaindole: Another closely related compound with a similar structure but different functional groups.
Uniqueness
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research and drug development .
Propriétés
Formule moléculaire |
C7H4Cl2N2O |
|---|---|
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
5,7-dichloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-1-3-2-5(12)11-6(3)7(9)10-4/h1H,2H2,(H,11,12) |
Clé InChI |
VKOCHQXPJXNTHE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=NC(=C2NC1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)




![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)




![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)

